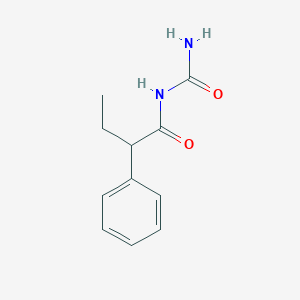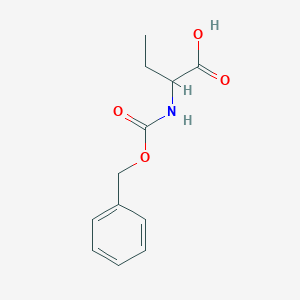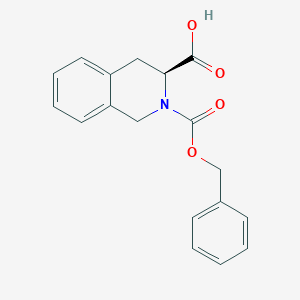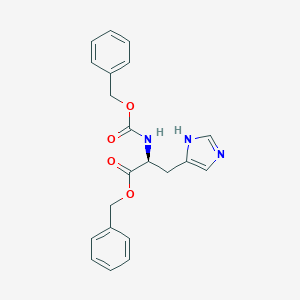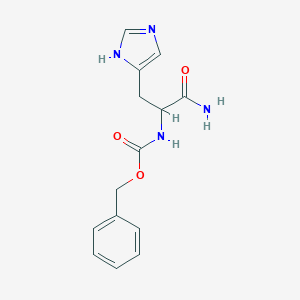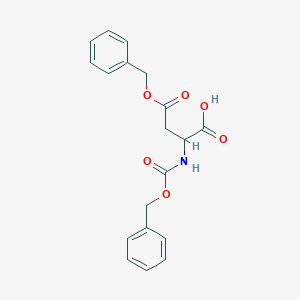
4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 . This indicates that the compound has a molecular weight of 357.36 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 357.36 .Scientific Research Applications
Synthesis and Derivative Analysis
- The compound and its derivatives have been synthesized to explore their potential as enzyme inhibitors. For instance, derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids were synthesized to examine their inhibitory activities against human carbonic anhydrase I and II isoenzymes. These derivatives demonstrated strong inhibition capabilities, suggesting their potential in therapeutic applications related to enzyme regulation (Oktay et al., 2016).
- Another study focused on the kinetic and thermodynamic aspects of the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate, proposing a reaction mechanism based on observed kinetics (Yogananth & Mansoor, 2015).
Applications in Nanotechnology and Medicinal Chemistry
- In the realm of nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid was utilized as a photolabile protecting group to achieve optical gating in synthetic ion channels. This application demonstrates the compound’s potential in developing light-induced controlled release systems, sensing, and information processing devices (Ali et al., 2012).
- The compound has also served as a foundation for creating derivatives with antimicrobial and analgesic activities. Research in this area includes the development of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, showcasing the chemical's versatility in synthesizing biologically active substances (Koz’minykh et al., 2004).
Chemical Properties and Molecular Structure Analysis
- Studies have also delved into understanding the molecular and crystal structure of derivatives, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid. These analyses aid in revealing the compound's chemical behavior and potential for forming supramolecular structures, which is crucial for drug design and material science applications (Naveen et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCNAATVIWRTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
CAS RN |
3479-47-8 |
Source


|
| Record name | NSC163521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

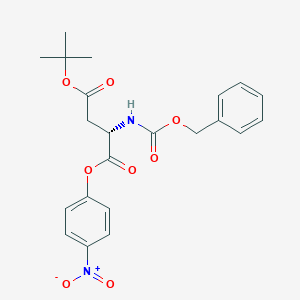
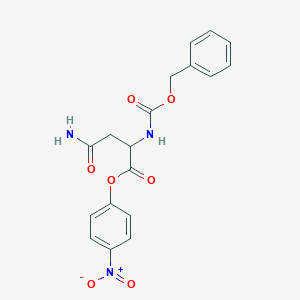
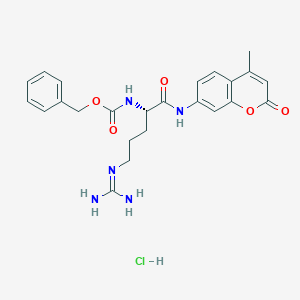
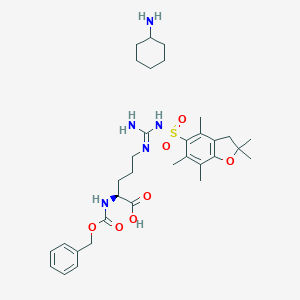
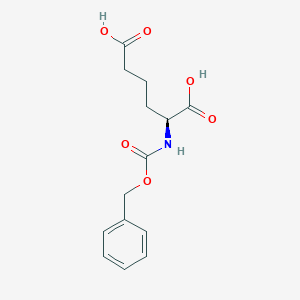
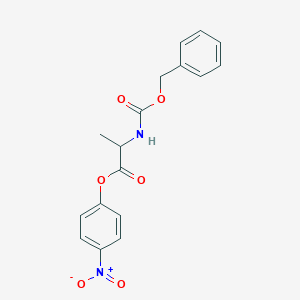
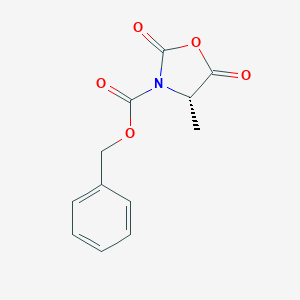
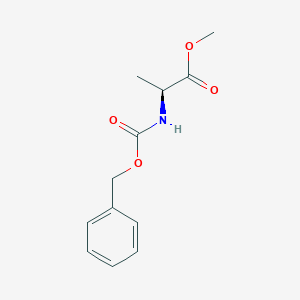
![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)
